2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C17H14ClFN2O2 and a molecular weight of 332.76. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactions and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide: A similar compound with a slightly different structure.
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide derivatives: Various derivatives with modifications on the benzamide or pyrrolidinone rings.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-13-7-4-8-14(19)16(13)17(23)20-11-9-15(22)21(10-11)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODHTUTKGEVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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